Cas no 65854-71-9 (2-Acetamido-5-chlorobenzophenone-d5)

2-Acetamido-5-chlorobenzophenone-d5 化学的及び物理的性質
名前と識別子
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- 2-Acetamido-5-chlorobenzophenone-d5
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- インチ: 1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D
- InChIKey: NHAUKYAYIYDFST-VIQYUKPQSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O)NC(C)=O
2-Acetamido-5-chlorobenzophenone-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A150052-250mg |
2-Acetamido-5-chlorobenzophenone-d5 |
65854-71-9 | 250mg |
¥14400.00 | 2023-09-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874572-5mg |
2-Acetamido-5-chlorobenzophenone-d5 |
65854-71-9 | BR | 5mg |
525.00 | 2021-05-17 | |
AN HUI ZE SHENG Technology Co., Ltd. | A150052-25mg |
2-Acetamido-5-chlorobenzophenone-d5 |
65854-71-9 | 25mg |
¥1800.00 | 2023-09-15 | ||
TRC | A150052-25mg |
2-Acetamido-5-chlorobenzophenone-d5 |
65854-71-9 | 25mg |
$ 201.00 | 2023-09-09 | ||
TRC | A150052-250mg |
2-Acetamido-5-chlorobenzophenone-d5 |
65854-71-9 | 250mg |
$ 1608.00 | 2023-09-09 |
2-Acetamido-5-chlorobenzophenone-d5 関連文献
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-Acetamido-5-chlorobenzophenone-d5に関する追加情報
2-Acetamido-5-chlorobenzophenone-d5: A Comprehensive Overview
2-Acetamido-5-chlorobenzophenone-d5, also known by its CAS number 65854-71-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is a derivative of benzophenone, with a chlorine substituent at the 5-position and an acetamido group at the 2-position, making it a valuable tool in various research and industrial applications. The inclusion of the deuterium isotopologue (d5) further enhances its utility in advanced spectroscopic studies and stable isotope labeling.
The synthesis of 2-Acetamido-5-chlorobenzophenone-d5 involves a multi-step process that typically begins with the chlorination of benzophenone derivatives, followed by acetylation to introduce the acetamido group. The deuterium substitution is achieved through controlled hydrogenation or exchange reactions under specific conditions. This compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, which have provided insights into its electronic properties, stereochemistry, and reactivity.
In recent years, researchers have explored the potential of 2-Acetamido-5-chlorobenzophenone-d5 in drug discovery. Its unique combination of electronic effects and steric hindrance makes it an attractive candidate for targeting specific biological pathways. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, which are key players in cancer progression. Additionally, its deuterated form has been utilized in kinetic isotope effect studies to elucidate reaction mechanisms involving hydrogen transfer processes.
The application of 2-Acetamido-5-chlorobenzophenone-d5 extends beyond pharmacology into materials science. Its aromatic framework and functional groups make it suitable for use as a precursor in the synthesis of advanced organic materials, such as semiconducting polymers and metal-organic frameworks (MOFs). Recent advancements in this area have demonstrated its ability to enhance the electronic properties of these materials, paving the way for applications in flexible electronics and energy storage systems.
In the realm of biotechnology, this compound has found utility as a probe for studying enzyme kinetics and protein interactions. The deuterium substitution allows for precise tracking of molecular transformations using techniques like deuterium NMR and infrared spectroscopy. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for the production of enantiomerically pure compounds.
The latest research on CAS No. 65854-71-9 highlights its potential as a building block for nanotechnology applications. Scientists have successfully incorporated this compound into self-assembling monolayers and nanocomposites, leveraging its structural integrity and functional versatility. These developments underscore its importance in advancing nanoscale technologies with implications for healthcare diagnostics, environmental monitoring, and information storage.
In conclusion, 2-Acetamido-5-chlorobenzophenone-d5 (CAS No. 65854-71-9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations remains highly anticipated.
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